Synthesis of bisarylethyne–peptide conjugates†
Organic Chemistry Frontiers Pub Date: 2015-03-13 DOI: 10.1039/C4QO00357H
Abstract
Peptide-conjugates with unsaturated carbon chains form attractive molecules that can contribute to both medicinal chemistry and advanced materials sciences. Here, a convenient Fmoc-based solid-phase peptide synthesis method for the preparation of bisarylethyne-conjugates is described. This method allows coupling of an iodo-aryl or aryl-acetylene to resin-bound aryl-acetylene or iodo-aryl containing peptides using catalytic amounts of (PPh3)2PdCl2 and CuI in the presence of DiPEA. The triple bond is reduced quantitatively when 10% silane, either TES or TIS, is present in the acidic cleavage cocktail; deuterated bisarylethylene-species were obtained using deuterated cleavage reagents. Importantly, reduction of the triple-bond is completely suppressed using TFA and phenol as scavengers, and bisarylethyne–peptide conjugates were obtained.
![Graphical abstract: Synthesis of bisarylethyne–peptide conjugates](http://scimg.chem960.com/usr/1/C4QO00357H.jpg)
![Synthesis of bisarylethyne–peptide conjugates†](https://scimg.chem960.com/usr/1/C4QO00357H.jpg)
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